molecular formula C19H18ClN3O3S B2483847 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1004665-93-3

3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B2483847
CAS RN: 1004665-93-3
M. Wt: 403.88
InChI Key: XOTQBZLJYDVISZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole derivatives involves multiple steps, including the conversion of organic acids into esters, hydrazides, and then to 5-substituted-1,3,4-oxadiazole-2-thiols. Subsequently, these thiols are reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the target compounds. This process is highlighted by its ability to produce compounds screened for enzyme inhibition and subjected to molecular docking studies to assess binding affinity and orientation within enzyme active sites (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole and its derivatives has been elucidated using various spectroscopic techniques. The structural elucidation employs modern spectroscopic methods, ensuring a comprehensive understanding of the compound's molecular framework and its interaction within biological systems (Khalid et al., 2016).

Scientific Research Applications

Sigma-1 Receptor Ligands and Neuropathic Pain

Phenyl-1,2,4-oxadiazole derivatives, structurally related to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, have been synthesized and evaluated for their anti-allodynic activity. Specifically, compound 39 in the series showed excellent affinity for the σ1 receptor and selectivity for the σ2 receptor, with significant potential in treating neuropathic pain due to its potent antihyperalgesic activity (Cao et al., 2019).

5-HT7 Receptor Selectivity and Multireceptor Profile

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally similar to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has potential in treating complex diseases by extending a polypharmacological approach. Compounds like 31 and 33 were identified as potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands, respectively, showing promising antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Positive Allosteric Modulators of mGlu5

ADX47273, a compound structurally similar to 3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It has shown preclinical antipsychotic-like and procognitive activities, suggesting its potential in the treatment of conditions like schizophrenia (Liu et al., 2008).

Safety and Hazards

As with any chemical compound, handling “3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of new compounds with a 1,2,4-oxadiazole ring is an active area of research, given the biological activity of many such compounds. Future research might explore the synthesis, characterization, and biological activity of “3-(4-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole” and related compounds .

properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-16-8-6-14(7-9-16)18-21-19(26-22-18)15-10-12-23(13-11-15)27(24,25)17-4-2-1-3-5-17/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTQBZLJYDVISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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